1-(3-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Übersicht
Beschreibung
The compound “1-(3-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s a complex organic compound that contains several functional groups and rings, including a piperazine ring, a triazolopyrimidine ring, and a phenyl ring .
Synthesis Analysis
The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in the literature . For instance, a series of these derivatives bearing a hydrazone moiety were synthesized and evaluated for their antiproliferative activity against several cancer cell lines . Another study reported the synthesis of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a [1,2,3]triazolo[4,5-d]pyrimidine moiety, which is a fused ring system containing a triazole ring and a pyrimidine ring .Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been investigated for their antiproliferative activity against cancer cell lines . Therefore, this compound could also be studied in this context.
Wirkmechanismus
Target of Action
The primary target of HMS3524N20 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
HMS3524N20 interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells .
Biochemical Pathways
The inhibition of CDK2 disrupts the normal cell cycle progression, affecting the transition from the G1 phase to the S phase. This disruption leads to the induction of apoptosis, a form of programmed cell death .
Result of Action
The result of HMS3524N20’s action is the inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Action Environment
The action, efficacy, and stability of HMS3524N20 can be influenced by various environmental factors These may include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the target cells
Eigenschaften
IUPAC Name |
7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7O2S/c21-15-5-4-8-17(13-15)31(29,30)27-11-9-26(10-12-27)19-18-20(23-14-22-19)28(25-24-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOIKBJWTOXIDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.